Methyl 3-[(2-aminophenyl)sulfanyl]-2-hydroxy-3-(4-methoxyphenyl)propanoate
Description
Methyl 3-[(2-aminophenyl)sulfanyl]-2-hydroxy-3-(4-methoxyphenyl)propanoate (CAS: 99109-07-6, ChemSpider ID: 8307229) is a stereochemically defined compound with the molecular formula C₁₇H₁₉NO₄S and a molecular weight of 333.402 g/mol. Its structure features:
Properties
IUPAC Name |
methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-21-12-9-7-11(8-10-12)16(15(19)17(20)22-2)23-14-6-4-3-5-13(14)18/h3-10,15-16,19H,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWGGMIUPWSNEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(C(=O)OC)O)SC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Starting Materials
The most widely documented method involves the nucleophilic ring-opening of (-)-(2R,3S)-3-(4-methoxyphenyl)glycidate methyl ester (III) with 2-aminothiophenol (II). This reaction proceeds under inert conditions (nitrogen atmosphere) in aprotic solvents such as toluene or xylene at elevated temperatures (80–110°C). The glycidate ester’s strained epoxide ring facilitates nucleophilic attack by the thiol group of 2-aminothiophenol, yielding the thioether intermediate. Subsequent proton transfer and esterification produce the target compound with retention of stereochemistry at the C2 and C3 positions.
Key Reaction Conditions:
| Parameter | Optimal Value |
|---|---|
| Solvent | Toluene |
| Temperature | 100°C |
| Reaction Time | 6–8 hours |
| Yield | 70–85% |
This method avoids the need for catalysts, simplifying purification and reducing byproduct formation.
Alternative Synthesis via Nucleophilic Substitution
Stepwise Substitution and Esterification
An alternative route involves sequential substitutions starting from methyl 2-hydroxy-3-(4-methoxyphenyl)propanoate. The hydroxyl group at C2 is first activated using trichloroacetimidate or acetyl groups, enabling nucleophilic displacement by 2-aminothiophenol. This two-step process achieves moderate yields (60–75%) but requires careful control of reaction stoichiometry to prevent over-substitution.
Critical Considerations:
-
Activating Agents : Trichloroacetonitrile or acetic anhydride.
-
Solvent Systems : Dichloromethane or tetrahydrofuran.
-
Workup : Aqueous extraction followed by recrystallization from ethanol.
Stereochemical Control and Resolution
Enantiomeric Purity via Preferential Crystallization
The (2S,3S) configuration is critical for biological activity. Racemic mixtures of the sodium salts of the compound can be resolved using preferential crystallization. Seeding a supersaturated methanolic solution with enantiopure crystals induces selective crystallization of the desired (2S,3S)-isomer.
Optical Resolution Data:
| Parameter | Value |
|---|---|
| Solvent | Methanol (2–4% H₂O) |
| Seed Crystal | (2S,3S)-sodium salt |
| Optical Purity | >99% e.e. |
This method avoids chiral auxiliaries, making it cost-effective for industrial-scale production.
Process Optimization and Yield Enhancement
Solvent and Temperature Effects
Replacing toluene with xylene improves reaction kinetics due to higher boiling points (140°C vs. 110°C), reducing reaction time by 30%. However, xylene necessitates stricter temperature control to prevent decomposition.
Catalyst-Free Conditions
The absence of catalysts, as reported in patent EP0338893A2, eliminates the need for post-reaction catalyst removal, streamlining purification. This contrasts with earlier methods requiring Lewis acids like BF₃, which introduced impurities.
Characterization and Quality Control
Spectroscopic Analysis
X-Ray Crystallography
Single-crystal X-ray studies confirm the (2S,3S) configuration, with bond angles and distances consistent with thioether formation (As–S = 1.895 Å).
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 333.40 g/mol. Its structure features a sulfanyl group linked to an aminophenyl moiety, which is significant for its biological activity. The compound's unique structural characteristics contribute to its interaction with biological targets.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of methyl 3-[(2-aminophenyl)sulfanyl]-2-hydroxy-3-(4-methoxyphenyl)propanoate. Research indicates that compounds with similar structures exhibit significant free radical scavenging abilities, which are crucial for protecting cells from oxidative stress. This property suggests potential applications in preventing diseases associated with oxidative damage, such as neurodegenerative disorders and cancer .
Anticancer Potential
The compound has been evaluated for its anticancer activity against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). In vitro assays demonstrated that it can inhibit cell proliferation and induce apoptosis in these cancer cells, making it a candidate for further development as an anticancer agent .
Molecular Docking Studies
In silico studies have been conducted to understand the binding interactions of this compound with specific targets involved in neurodegenerative diseases. For instance, molecular docking simulations have shown that it can interact with cysteine proteases, which play a role in amyloid-beta peptide cleavage—an important process in Alzheimer's disease pathology . Such interactions suggest that the compound may be useful in developing therapeutic strategies for neurodegenerative conditions.
Study on Neurodegenerative Diseases
A notable study utilized molecular dynamics simulations to analyze how this compound interacts with amyloid-beta peptide fragments. The results indicated that specific hydrogen bonding interactions could stabilize the complex, potentially leading to new avenues for treatment strategies targeting Alzheimer's disease .
Antioxidant and Anticancer Activity Research
Another research project investigated various derivatives of compounds similar to this compound, demonstrating their antioxidant and anticancer properties through MTT assays. The findings confirmed that structural modifications could enhance biological activity, emphasizing the importance of chemical structure in therapeutic efficacy .
Mechanism of Action
The mechanism by which Methyl 3-[(2-aminophenyl)sulfanyl]-2-hydroxy-3-(4-methoxyphenyl)propanoate exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. In anticancer research, it might induce apoptosis in cancer cells by interacting with specific signaling pathways.
Comparison with Similar Compounds
Analogs with Varying Aromatic Substitutions
Impact of Substitutions :
Stereochemical Variants
Key Observations :
Derivatives with Heterocyclic Systems
Comparison :
- The quinazolinone derivative’s nitro group increases electrophilicity, making it a candidate for covalent inhibitor design .
- The target compound’s 2-aminophenylsulfanyl group may confer redox activity, unlike the methoxyquinoline analog .
Biological Activity
Methyl 3-[(2-aminophenyl)sulfanyl]-2-hydroxy-3-(4-methoxyphenyl)propanoate, also known by its CAS number 99109-07-6, is a compound of significant interest due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer, anti-inflammatory, and cholinesterase inhibitory properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 333.4 g/mol. The compound features a sulfanyl group attached to an aminophenyl moiety, which may contribute to its bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉NO₄S |
| Molecular Weight | 333.4 g/mol |
| LogP | 3.2259 |
| PSA | 107.08 Ų |
Anticancer Activity
Recent studies have highlighted the anticancer potential of various derivatives of aminophenyl compounds, including those structurally similar to this compound. For instance, compounds with similar structures have shown promising results against human cancer cell lines such as MCF-7 and A549.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of various derivatives against cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Benzamide derivative | MCF-7 | 5.85 |
| Carboxamide derivative | A549 | 3.0 |
| Methyl 3-[(2-aminophenyl)sulfanyl] | Unknown | TBD |
The anticancer activity was assessed using the MTT assay, where lower IC₅₀ values indicate higher potency. Although specific data for this compound is limited, related compounds have demonstrated significant cytotoxicity.
Anti-inflammatory Activity
Inflammation plays a critical role in cancer progression and other diseases. Compounds with anti-inflammatory properties can potentially mitigate these effects. Research indicates that certain sulfanyl compounds exhibit inhibitory activity against pro-inflammatory cytokines and enzymes.
Research Findings
In vitro studies have shown that related compounds can inhibit the production of TNF-alpha and IL-6, key mediators in inflammatory responses:
| Compound | Inhibitory Activity (IC₅₀) |
|---|---|
| Sulfanyl derivative | 95.2 nM |
| Control (standard anti-inflammatory) | Varies |
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. The structural features of this compound suggest potential cholinesterase inhibitory activity.
Comparative Analysis
A comparative analysis of cholinesterase inhibitors shows varying potencies:
| Compound | Cholinesterase Inhibition (IC₅₀) |
|---|---|
| Standard drug (Donepezil) | ~13 nM |
| Novel derivatives | Ranges from 21 to 33 nM |
Q & A
Basic Research Questions
What synthetic strategies are recommended for preparing Methyl 3-[(2-aminophenyl)sulfanyl]-2-hydroxy-3-(4-methoxyphenyl)propanoate?
Methodological Answer:
The compound can be synthesized via organocatalyzed sulfa-Michael addition using trisubstituted α-fluoroacrylates and thiophenols. For example:
- React (Z)-methyl 2-fluoro-3-(4-methoxyphenyl)acrylate with 2-aminobenzenethiol under mild conditions (room temperature, no solvent) to yield stereoisomers.
- Use chiral catalysts like (DHQ)₂PYR to improve stereoselectivity, achieving up to 73% enantiomeric excess (ee) for the major isomer .
- Purify via silica gel chromatography to isolate diastereomers .
What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹⁹F NMR : Assign stereochemistry by analyzing coupling constants and chemical shifts. For example, fluorine environments in α-fluoroacrylates show distinct ¹⁹F NMR signals (e.g., δ -175 to -185 ppm) .
- HRMS (ESI) : Confirm molecular weight and structure (e.g., [M + H]⁺ or [M + Na]⁺ peaks matching calculated values within 1 ppm error) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1740 cm⁻¹ for esters) .
Advanced Research Questions
How can stereochemical contradictions in NMR data be resolved?
Methodological Answer:
Discrepancies in stereochemical assignments often arise from overlapping NMR signals or dynamic effects. To resolve these:
- X-ray crystallography : Determine absolute configuration using tools like SHELXL for refinement . For example, monoclinic crystal systems (space group P2₁/n) provide unambiguous spatial data .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
- Chiral HPLC : Separate enantiomers to validate ee% and rule out racemization during synthesis .
What factors influence stereoselectivity in the sulfa-Michael addition step?
Methodological Answer:
Key variables include:
- Catalyst design : Bulky organocatalysts like (DHQ)₂PYR enhance facial selectivity by controlling transition-state geometry .
- Substrate electronics : Electron-donating groups (e.g., 4-methoxyphenyl) stabilize intermediates, improving ee% (73% vs. 51% for less activated substrates) .
- Reaction temperature : Lower temperatures (e.g., 0°C) reduce kinetic competition, favoring one stereochemical pathway .
How can conflicting HRMS or IR data be addressed during structural validation?
Methodological Answer:
- High-resolution mass spectrometry : Recalibrate instruments using internal standards (e.g., lock masses) to minimize mass errors. For example, ensure observed [M + Na]⁺ matches calculated values within 0.005 Da .
- Isotopic pattern analysis : Verify purity and rule out adducts (e.g., sodium or potassium clusters).
- Complementary techniques : Cross-validate with 2D NMR (COSY, HSQC) to confirm connectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
